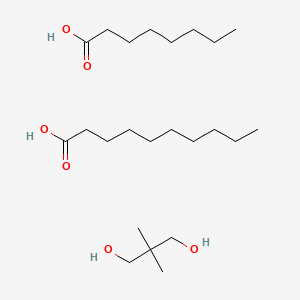
Neopentyl glycol dicaprylate/dicaprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl glycol dicaprylate/dicaprate is a chemical compound with the molecular formula ranging from C19H36O4 to C27H52O4. It is commonly used in various industrial applications due to its unique properties, such as being an emollient and a viscosity-increasing agent .
Métodos De Preparación
The synthesis of decanoic acid, mixed esters with neopentyl glycol and octanoic acid typically involves the esterification of decanoic acid and octanoic acid with neopentyl glycol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired esters. Industrial production methods often involve continuous processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
Neopentyl glycol dicaprylate/dicaprate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cosmetic Applications
- Emollient in Skincare Products
- Makeup Formulations
- Hair Care Products
Safety Assessments
The safety profile of this compound has been evaluated through various toxicological studies. According to assessments by the Cosmetic Ingredient Review (CIR), NGD has been deemed safe for use in cosmetics at concentrations typically employed in formulations .
- Toxicity Studies :
Case Study 1: Skincare Product Development
A recent study highlighted the formulation of a new moisturizing cream incorporating NGD as a primary emollient. The product was tested for skin hydration levels over four weeks, showing significant improvement compared to control formulations lacking NGD. Participants reported enhanced skin softness and reduced dryness, validating NGD's efficacy as a skin conditioning agent.
Case Study 2: Lipstick Formulation
In another case study focusing on lipstick formulations, NGD was combined with other esters to create a lightweight product that maintained color vibrancy without compromising on hydration. Consumer feedback indicated a preference for the texture and wearability of the lipstick compared to traditional formulations using heavier oils .
Mecanismo De Acción
The mechanism of action of decanoic acid, mixed esters with neopentyl glycol and octanoic acid involves its interaction with biological membranes and enzymes. The esters can be hydrolyzed by esterases to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and enzymatic hydrolysis .
Comparación Con Compuestos Similares
Neopentyl glycol dicaprylate/dicaprate can be compared with other similar compounds such as:
- 2,2-dimethyl-1,3-propanediyl dioctanoate
- Fatty acids, C8-18 and C18-unsaturated, esters with neopentyl glycol
- Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol
These compounds share similar ester structures but differ in their specific acid components and molecular weights. The uniqueness of decanoic acid, mixed esters with neopentyl glycol and octanoic acid lies in its specific combination of decanoic and octanoic acids, which imparts distinct physical and chemical properties .
Propiedades
Número CAS |
70693-32-2 |
|---|---|
Fórmula molecular |
C23H48O6 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3 |
Clave InChI |
PDYOTPOJFZAOIS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
Key on ui other cas no. |
70693-32-2 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















